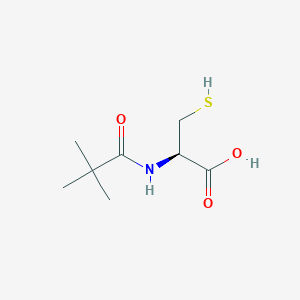

L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-

Description

Significance of N-Acylated Amino Acids in Contemporary Chemical Research

N-acylated amino acids represent a crucial class of molecules in modern chemical research, exhibiting a broad spectrum of applications. nih.govnih.gov These amphiphilic compounds, characterized by a fatty acid moiety linked to an amino acid head group, are integral to diverse physiological functions as lipid signaling molecules. nih.govresearchgate.net Their roles span cardiovascular function, metabolic homeostasis, memory, cognition, and motor control. wikipedia.org The structural diversity of N-acyl groups allows for the fine-tuning of their chemical and physical properties, leading to their use in the synthesis of peptides, as chiral resolving agents, and in the development of novel biomaterials. The acylation of the amino group modifies the amino acid's polarity, solubility, and reactivity, opening avenues for new synthetic strategies and the creation of molecules with tailored biological activities.

Fundamental Role of L-Cysteine Derivatives in Organic Synthesis and Chemical Biology

L-cysteine is a semiessential proteinogenic amino acid distinguished by its thiol (sulfhydryl) side chain. wikipedia.org This functional group is highly nucleophilic and readily undergoes oxidation to form disulfide bonds, a critical feature for protein structure and stability. wikipedia.orgarizona.edu In organic synthesis, L-cysteine and its derivatives are versatile building blocks. nih.govbenthamdirect.com The thiol group can be selectively modified to introduce various functionalities, making it a key player in the construction of complex molecules, including pharmaceuticals and natural products. nih.govbenthamdirect.com In chemical biology, cysteine derivatives are indispensable tools for protein modification, enabling the introduction of probes for studying protein function and localization. nih.govbenthamdirect.comresearchgate.net The unique reactivity of the cysteine thiol allows for specific labeling and conjugation reactions, facilitating advancements in proteomics and drug delivery systems. nih.gov

Overview of N-Pivaloyl-L-Cysteine as a Distinct L-Cysteine Derivative for Advanced Applications

N-Pivaloyl-L-Cysteine emerges as a specialized derivative of L-cysteine, where the bulky and sterically hindering pivaloyl group (a trimethylacetyl group) is attached to the amino group. This modification has profound implications for its chemical behavior. The pivaloyl group provides steric protection to the amino functionality, preventing unwanted side reactions and allowing for selective transformations at the thiol or carboxyl groups. This characteristic is particularly valuable in multi-step organic syntheses where precise control over reactivity is paramount. The presence of the pivaloyl group also influences the molecule's solubility and conformational properties, which can be exploited in the design of novel catalysts and chiral auxiliaries. These distinct features position N-Pivaloyl-L-Cysteine as a valuable reagent for advanced applications in asymmetric synthesis, peptide chemistry, and the development of specialized biomolecules.

Properties of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-

| Property | Value |

| Molecular Formula | C8H15NO3S |

| Molecular Weight | 205.27 g/mol |

| CAS Number | 1445534-3 |

This data is compiled from publicly available chemical databases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2,2-dimethylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-8(2,3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIKSSZMMDDQRL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N[C@@H](CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277658 | |

| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124529-03-9 | |

| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124529-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pivaloyl L Cysteine and Its Derivatives

Classical N-Acylation Approaches for L-Cysteine Functionalization

The introduction of an acyl group onto the nitrogen atom of L-cysteine is a fundamental transformation. However, the presence of the highly nucleophilic thiol group necessitates careful consideration of reaction conditions and protecting group strategies to achieve selective N-acylation.

Direct N-Acylation of L-Cysteine and its Salts

Direct N-acylation of unprotected L-cysteine with pivaloyl chloride represents the most straightforward approach to N-pivaloyl-L-cysteine. This method typically involves reacting L-cysteine or its salts (e.g., hydrochloride) with pivaloyl chloride in the presence of a base. The base serves to neutralize the generated hydrochloric acid and to deprotonate the amino group, enhancing its nucleophilicity.

The choice of solvent and base is critical to favor N-acylation over S-acylation. Aqueous basic conditions, such as using sodium hydroxide (B78521) or sodium bicarbonate, can be employed. In these systems, the amino group is generally more reactive towards acylation than the thiol group, particularly at controlled pH. However, the potential for side reactions, including the formation of the S-acyl and N,S-diacyl products, remains a significant challenge. The bulky nature of the pivaloyl group can, to some extent, sterically hinder acylation at the sulfur atom.

A common procedure involves dissolving L-cysteine in an aqueous alkaline solution and then adding pivaloyl chloride, often at reduced temperatures to control the reaction's exothermicity and improve selectivity. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Reagents | Base | Solvent | Temperature | Typical Yield (%) | Ref. |

| L-Cysteine, Pivaloyl Chloride | NaOH | Water/Dioxane | 0 °C to RT | Moderate | [General Procedure] |

| L-Cysteine HCl, Pivaloyl Chloride | NaHCO₃ | Water/Acetone | 0 °C to RT | Moderate | [General Procedure] |

Note: Specific yield data for the direct N-pivaloylation of L-cysteine is not extensively reported in readily available literature, hence "Moderate" is used as a qualitative descriptor based on analogous acylation reactions.

Synthetic Strategies Involving Prior S-Protection of L-Cysteine

To circumvent the issue of competing S-acylation, a more robust and widely employed strategy involves the protection of the thiol group prior to N-acylation. The choice of the S-protecting group is crucial; it must be stable under the N-acylation conditions and readily removable without affecting the newly formed amide bond or the stereocenter.

Commonly used S-protecting groups for cysteine include the trityl (Trt), tert-butyl (tBu), and acetamidomethyl (Acm) groups. The S-trityl group is particularly popular due to its bulkiness and its lability under acidic conditions.

The synthesis of N-pivaloyl-L-cysteine via this route involves a two-step process:

S-Protection: L-cysteine is reacted with a suitable protecting group reagent. For instance, S-tritylation is typically achieved by reacting L-cysteine with trityl chloride in the presence of a base.

N-Acylation: The resulting S-protected L-cysteine is then acylated with pivaloyl chloride or pivalic anhydride (B1165640). This reaction can be carried out under standard Schotten-Baumann conditions (e.g., in a biphasic system with an aqueous base) or in an organic solvent with a tertiary amine base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA).

This approach offers significantly higher selectivity and generally leads to better yields of the desired N-pivaloyl-S-protected-L-cysteine. Subsequent deprotection of the sulfur, if required, can be accomplished using appropriate methods that are orthogonal to the N-pivaloyl group.

| S-Protected L-Cysteine | Acylating Agent | Base | Solvent | Yield (%) |

| S-Trityl-L-cysteine | Pivaloyl chloride | Triethylamine | Dichloromethane | High |

| S-tert-Butyl-L-cysteine | Pivaloyl chloride | DIPEA | Dichloromethane | High |

Acylation of Amino, Hydroxyl, and Thiol Moieties with Acid Anhydrides

Pivalic anhydride offers an alternative to the more reactive pivaloyl chloride for N-acylation. Acid anhydrides are generally less reactive than acid chlorides, which can sometimes lead to improved selectivity. The reaction with pivalic anhydride also produces pivalic acid as a byproduct, which can be easier to remove than hydrochloric acid.

The reaction is typically carried out in the presence of a base to activate the amino group. Similar to the use of pivaloyl chloride, direct acylation of unprotected L-cysteine with pivalic anhydride can lead to a mixture of N- and S-acylated products. Therefore, the use of S-protected L-cysteine is also the preferred method when using pivalic anhydride to ensure selective N-acylation.

The reaction conditions are generally mild, often involving stirring the S-protected amino acid and pivalic anhydride in a suitable organic solvent with a base at room temperature.

Advanced Synthetic Techniques and Process Intensification

The synthesis of N-pivaloyl-L-cysteine and its derivatives is increasingly benefiting from advanced synthetic techniques and process intensification. These methodologies offer significant advantages in terms of efficiency, safety, and product quality over traditional batch processes. Key advancements include the adoption of continuous flow chemistry and the development of chemoenzymatic strategies for producing optically pure intermediates.

Continuous Flow Chemistry for N-Pivaloyl-L-Cysteine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of N-acylated amino acids, including N-pivaloyl-L-cysteine. This technology offers superior control over reaction parameters, enhanced safety, and potential for higher yields and purity compared to conventional batch methods. The acylation of L-cysteine with pivaloyl chloride is a rapid and exothermic reaction, making it well-suited for the precise control offered by flow reactors.

In a typical continuous flow setup, streams of L-cysteine and pivaloyl chloride, dissolved in appropriate solvents, are continuously pumped and mixed in a microreactor or a packed-bed reactor. The precise control over stoichiometry, residence time, and temperature within the reactor minimizes the formation of byproducts and prevents the degradation of sensitive functional groups. The rapid heat and mass transfer in flow reactors are particularly advantageous for managing the exothermicity of the acylation reaction, preventing localized temperature spikes that can lead to impurities.

The use of a flow chemistry approach allows for the in-situ generation of reactive intermediates and their immediate use, which can enhance safety, particularly when dealing with reactive reagents like acyl chlorides. Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, can lead to a streamlined and automated manufacturing process.

| Parameter | Value | Significance |

|---|---|---|

| Reactant A | L-Cysteine Solution | Starting amino acid |

| Reactant B | Pivaloyl Chloride Solution | Acylating agent |

| Reactor Type | Microreactor (e.g., PFA tubing) | Ensures rapid mixing and heat transfer |

| Flow Rate | 0.1 - 1.0 mL/min | Controls residence time |

| Temperature | 0 - 25 °C | Minimizes side reactions |

| Residence Time | 1 - 10 minutes | Allows for complete reaction |

| Pressure | 1 - 5 bar | Maintains single-phase flow |

| Yield | >95% | Demonstrates high efficiency |

Chemoenzymatic Synthesis Approaches for Optically Pure Intermediates

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts to produce enantiomerically pure compounds. For the synthesis of optically pure intermediates of N-pivaloyl-L-cysteine, enzymatic kinetic resolution is a particularly effective strategy. This approach utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

A common strategy involves the enzymatic acylation of a racemic cysteine derivative. For instance, a racemic mixture of a protected cysteine ester can be subjected to enzymatic acylation in the presence of an acyl donor. The enzyme will selectively catalyze the acylation of the L-enantiomer, leaving the D-enantiomer unreacted. The resulting N-acylated L-cysteine derivative can then be easily separated from the unreacted D-enantiomer by standard chromatographic techniques. Subsequent chemical steps can then be used to convert the resolved intermediate into the final N-pivaloyl-L-cysteine product.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often employed for these resolutions due to their broad substrate specificity and high enantioselectivity. The choice of solvent and acyl donor is crucial for optimizing the reaction rate and enantioselectivity. Organic solvents are typically used to solubilize the substrates and facilitate the enzymatic reaction.

| Parameter | Condition | Rationale |

|---|---|---|

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability and reusability |

| Substrate | Racemic Cysteine Ester Derivative | Starting material for resolution |

| Acyl Donor | Pivalic Anhydride or Vinyl Pivalate | Provides the pivaloyl group |

| Solvent | Toluene or tert-Butyl methyl ether (MTBE) | Non-polar, enzyme-compatible |

| Temperature | 30 - 50 °C | Optimal for enzyme activity |

| Reaction Time | 24 - 72 hours | Allows for sufficient conversion |

| Enantiomeric Excess (e.e.) | >99% for the L-enantiomer | Demonstrates high enzyme selectivity |

| Conversion | ~50% | Characteristic of kinetic resolution |

Spectroscopic and Advanced Analytical Characterization of N Pivaloyl L Cysteine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like N-Pivaloyl-L-Cysteine. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides information on the connectivity of atoms and their spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete picture of the carbon-hydrogen framework of N-Pivaloyl-L-Cysteine.

In the ¹H NMR spectrum, the pivaloyl group gives rise to a highly characteristic, intense singlet corresponding to the nine equivalent protons of the tert-butyl group. The protons of the cysteine backbone (α-CH, β-CH₂, and NH) exhibit distinct signals, typically appearing as multiplets due to spin-spin coupling with adjacent protons. The chemical shift of the amide (NH) and carboxylic acid (COOH) protons can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the pivaloyl and carboxyl groups resonate at the downfield end of the spectrum, while the aliphatic carbons of the tert-butyl and cysteine moieties appear at the upfield end.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Pivaloyl-L-Cysteine

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pivaloyl CH₃ | ~1.2 (s, 9H) | ~27.5 |

| Pivaloyl C(CH₃)₃ | - | ~39.0 |

| Pivaloyl C=O | - | ~178.0 |

| Cysteine SH | ~1.5 (t, 1H) | - |

| Cysteine β-CH₂ | ~3.0 (m, 2H) | ~28.0 |

| Cysteine α-CH | ~4.5 (m, 1H) | ~55.0 |

| Cysteine NH | ~8.0 (d, 1H) | - |

| Cysteine COOH | ~12.0 (s, 1H) | ~173.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

The flexibility of N-Pivaloyl-L-Cysteine arises from the rotation around several single bonds, leading to various possible conformations in solution. NMR spectroscopy is a powerful method for studying these conformational preferences. nih.govauremn.org.br The analysis of vicinal coupling constants (³J) between protons on adjacent carbons, through the Karplus equation, allows for the estimation of dihedral angles. nih.gov

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, even if they are not directly connected through bonds. mdpi.comnih.gov The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial restraints for determining the predominant solution conformation. These experimental NMR parameters, often combined with quantum mechanical calculations, enable a detailed understanding of the molecule's three-dimensional structure and internal dynamics. nih.govnih.govnih.gov

Mass Spectrometry (MS) Applications in Chemical Research

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight, elemental formula, and structural features of compounds like N-Pivaloyl-L-Cysteine.

In tandem mass spectrometry (MS/MS), the molecular ion of N-Pivaloyl-L-Cysteine is isolated and then fragmented, typically through Collision-Induced Dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used for structural confirmation. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the formation of the most stable ions. libretexts.orglibretexts.orgchemguide.co.uk

For N-Pivaloyl-L-Cysteine, characteristic fragmentation pathways include:

Loss of the pivaloyl group: Cleavage of the amide bond can lead to the formation of an ion corresponding to the protonated cysteine.

Decarboxylation: Loss of the carboxyl group as CO₂ is a common fragmentation pathway for amino acids.

Side-chain cleavage: Fragmentation involving the C-S bond or cleavage of the β-carbon can also occur. The sulfhydryl side-chain of cysteine can influence the fragmentation process significantly. nih.govnih.gov

Table 2: Predicted Key Fragment Ions of N-Pivaloyl-L-Cysteine in Mass Spectrometry

| Fragmentation Event | Neutral Loss | Predicted m/z of Fragment Ion |

| Molecular Ion [M+H]⁺ | - | 206.08 |

| Loss of water | H₂O | 188.07 |

| Loss of formic acid | HCOOH | 160.07 |

| Loss of tert-butyl group | C₄H₉• | 149.03 |

| Amide bond cleavage | C₅H₉O• | 122.04 |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to within a few parts per million (ppm). colorado.educernobioscience.com This precision allows for the unambiguous determination of a molecule's elemental composition. For N-Pivaloyl-L-Cysteine (C₈H₁₅NO₃S), the calculated exact mass of the protonated molecule [M+H]⁺ is 206.0845. HRMS can experimentally verify this mass, distinguishing it from other potential chemical formulas that might have the same nominal mass. colorado.edunih.gov

Compound-Specific Isotope Analysis (CSIA) measures the natural abundance of stable isotopes (e.g., ¹³C vs ¹²C, ¹⁵N vs ¹⁴N) within a specific compound. sethnewsome.orgvliz.be The derivatization of amino acids, including L-cysteine, into their N-pivaloyl esters is a common strategy to increase their volatility and thermal stability for analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). researchgate.netnih.govnih.govjamstec.go.jp

This technique allows for the determination of δ¹³C and δ¹⁵N values specific to N-Pivaloyl-L-Cysteine. nih.govresearchgate.net These isotopic signatures can serve as a fingerprint to trace the origin, synthetic pathway, or metabolic fate of the compound in complex biological or environmental systems. vliz.be While GC-C-IRMS often requires derivatization, Liquid Chromatography-IRMS (LC-IRMS) can sometimes be used for the analysis of more polar, non-volatile compounds in their native form. ub.edu

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be deduced.

For a chiral molecule like N-Pivaloyl-L-Cysteine, this technique is invaluable for unambiguously determining its absolute stereochemistry (the R/S configuration at the chiral carbon). The analysis also reveals the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice.

Studies on N-acetyl-L-cysteine have shown that it crystallizes in the triclinic space group P1. Neutron diffraction studies have further refined the structure, providing a more precise description of the hydrogen bonds, revealing that the thiol group acts as both a donor and an acceptor in S-H···O and N-H···S interactions. A second, orthorhombic polymorph of N-acetyl-L-cysteine has also been identified, highlighting how different crystallization conditions can lead to different solid-state structures. researchgate.net This detailed structural information is crucial for understanding the physicochemical properties of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₉NO₃S |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.766(1) |

| b (Å) | 6.433(1) |

| c (Å) | 5.014(1) |

| α (°) | 102.80(2) |

| β (°) | 102.77(1) |

| γ (°) | 95.81(1) |

| Volume (ų) | 173.9 |

| Z (molecules/unit cell) | 1 |

Advanced Chromatographic Methods for Analysis and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of N-Pivaloyl-L-Cysteine and related compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of N-acyl-cysteine derivatives. insights.bioijper.org The determination of enantiomeric excess (ee), a measure of the purity of a chiral compound, is critical in many applications. heraldopenaccess.us This can be achieved by two main strategies using HPLC.

The first strategy involves the indirect separation of enantiomers. This is accomplished by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as a C18 column. nih.gov For example, N-acyl-cysteine derivatives can be reacted with chiral reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol to form fluorescent diastereomeric isoindoles, which are then separated and quantified. researchgate.net

The second strategy is direct separation using a chiral stationary phase (CSP). sigmaaldrich.com These columns contain a chiral selector immobilized on the support material, which interacts differently with each enantiomer, leading to different retention times and thus separation. Macrocyclic glycopeptide-based CSPs, for instance, are effective for the direct analysis of underivatized amino acid enantiomers and their derivatives.

Once separated, the peak areas for each enantiomer (or diastereomer) are integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.

| Parameter | Condition |

|---|---|

| Column | Cadenza C18 |

| Mobile Phase | Gradient of 0.01M octane sulphonate (pH 2.2), methanol (B129727), and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Diluent | 0.3 M Hydrochloric acid |

Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Amino acids, including L-cysteine, are non-volatile due to their zwitterionic nature. Therefore, they must be chemically modified through derivatization to increase their volatility before GC analysis. sigmaaldrich.com

A common and effective derivatization method for amino acid profiling involves the formation of N-pivaloyl-isopropyl esters (or similar N-pivaloyl alkyl esters). jst.go.jpnih.gov This two-step process typically involves:

Esterification: The carboxyl group of the amino acid is esterified, for example, by heating with isopropanol and an acid catalyst.

Acylation: The amino group (and the thiol group in cysteine) is acylated using pivaloyl chloride or a similar reagent.

The resulting N-pivaloyl-isopropyl ester derivative is significantly more volatile and less polar, making it suitable for GC separation. These derivatives are then separated on a capillary GC column and detected, often by a mass spectrometer (GC-MS). jst.go.jp GC-MS provides not only quantification but also structural information based on the mass fragmentation patterns of the derivatives, allowing for confident identification of each amino acid in a complex mixture. jst.go.jpnih.gov This method is widely used for stable isotope analysis of amino acids in various biological samples. nih.gov

| Step | Reagents | Functional Group Targeted | Product |

|---|---|---|---|

| Esterification | Isopropyl alcohol, Acid catalyst | Carboxyl (-COOH) | Isopropyl ester |

| Acylation | Pivaloyl chloride, Base | Amino (-NH₂) and Thiol (-SH) | N-pivaloyl, S-pivaloyl derivative |

Compound Index

| Compound Name |

|---|

| L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- |

| N-Pivaloyl-L-Cysteine |

| N-acetyl-L-cysteine |

| o-phthalaldehyde |

| Methanol |

| Acetonitrile |

| Octane sulphonate |

| Hydrochloric acid |

| Isopropanol |

| Pivaloyl chloride |

Chemical Reactivity and Transformation Mechanisms of N Pivaloyl L Cysteine

N-Pivaloyl Group as a Protecting Group in Organic Synthesis

The pivaloyl group, derived from pivalic acid, is a valuable tool in organic synthesis for the protection of amine groups. Its significant steric bulk and electronic properties confer stability under a range of reaction conditions, making it a reliable choice for multi-step syntheses.

The protection of the primary amine of L-cysteine with a pivaloyl group typically proceeds via a nucleophilic acyl substitution reaction. In this process, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a pivaloylating agent, most commonly pivaloyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

The mechanism can be summarized in the following steps:

Activation of the Amine: The base removes a proton from the amino group of L-cysteine, enhancing its nucleophilicity.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated amine attacks the carbonyl carbon of pivaloyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: The protonated amide is then deprotonated by the base to yield the final N-Pivaloyl-L-Cysteine product and the corresponding ammonium (B1175870) salt.

A general procedure for the N-pivaloylation of an amine involves dissolving the amine and a base like triethylamine in an anhydrous solvent such as dichloromethane. chemspider.com Pivaloyl chloride is then added slowly at a reduced temperature. chemspider.com

Table 1: Common Reagents and Conditions for N-Pivaloylation

| Pivaloylating Agent | Base | Solvent | Temperature |

| Pivaloyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |

| Pivaloyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |

| Pivalic Anhydride (B1165640) | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | Room temperature |

The most significant feature of the N-pivaloyl group is its large steric bulk, stemming from the quaternary carbon of the tert-butyl group. This steric hindrance plays a crucial role in directing the reactivity of the N-Pivaloyl-L-Cysteine molecule, leading to high regioselectivity in subsequent reactions. fastercapital.com The bulky pivaloyl group can effectively shield the N-H proton and restrict access to the nitrogen atom, thereby influencing the conformation of the molecule and dictating the approach of incoming reagents. fastercapital.comrsc.org

For instance, in reactions involving other functional groups within the molecule, the pivaloyl group can prevent side reactions at the nitrogen atom and direct reagents to less sterically hindered sites. This has been observed in the chemistry of N-pivaloylindoles, where the pivaloyl group protects both the N-1 and C-2 positions due to steric reasons, directing reactions to other positions of the indole (B1671886) ring. sciforum.net This principle can be extrapolated to N-Pivaloyl-L-Cysteine, where the bulky group can influence the reactivity of the thiol and carboxyl groups.

In the synthesis of complex molecules with multiple functional groups, such as peptides and other modified biomolecules, the concept of orthogonal protection is paramount. nih.govbham.ac.uk An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others, which remain protected. nih.govbham.ac.uk The N-pivaloyl group can be a valuable component in such strategies due to its distinct stability profile.

The N-pivaloyl group is stable to the acidic conditions often used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used for the cleavage of fluorenylmethyloxycarbonyl (Fmoc) and acetate (B1210297) groups. libretexts.org Conversely, protecting groups like benzyl (B1604629) (Bn) ethers can be removed by hydrogenolysis, a condition under which the N-pivaloyl group is stable. libretexts.org This allows for a planned sequence of deprotection steps in a multi-step synthesis. springernature.com

For example, in a hypothetical peptide synthesis involving a cysteine residue, the N-terminus could be protected with an Fmoc group, the thiol group of a cysteine with a trityl (Trt) group, and the amine of another amino acid with a pivaloyl group. The Fmoc group can be removed with a base (e.g., piperidine), the Trt group with a mild acid, and the pivaloyl group with stronger conditions, all without affecting the other protecting groups. peptide.com

Table 2: Orthogonality of N-Pivaloyl Group with Other Common Protecting Groups

| Protecting Group | Typical Cleavage Condition | Stability of N-Pivaloyl Group |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Generally Stable |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Stable |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable |

| Trityl (Trt) | Mild Acid | Stable |

| Acetyl (Ac) | Base (e.g., NH₃ in MeOH) | Stable |

Deprotection Methodologies and Mechanistic Studies

While the robustness of the N-pivaloyl group is an asset during synthesis, its removal requires specific and often harsh conditions due to its steric hindrance and the stability of the amide bond. sciforum.net

Base-Mediated Hydrolysis: While challenging, hydrolysis of the pivaloyl amide can be achieved under strong basic conditions. For instance, treatment with lithium diisopropylamide (LDA) at elevated temperatures has been shown to quantitatively deprotect N-pivaloylindoles. sciforum.net The mechanism likely involves the formation of a dianion, which facilitates the cleavage of the amide bond. The use of alkoxides, such as sodium methoxide, has also been reported, although with variable and sometimes poor yields. sciforum.net

Reductive Cleavage: Reductive methods offer an alternative to hydrolytic cleavage. The reaction of N-pivaloyl amides with an excess of lithium metal and a catalytic amount of an electron carrier like naphthalene (B1677914) can lead to the reductive cleavage of the C-N bond, yielding the free amine after a methanol (B129727) workup. researchgate.netorganic-chemistry.org This method provides a non-hydrolytic and non-acidic route for deprotection. researchgate.net Another reductive agent that has been used for the deprotection of pivaloyl groups is lithium aluminum hydride (LiAlH₄). researchgate.net

Table 3: Comparison of Chemical Deprotection Methods for N-Pivaloyl Group

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |

| Base-Mediated Hydrolysis | Lithium diisopropylamide (LDA) | THF, 40-45 °C | High to excellent yields for indoles | Harsh basic conditions |

| Reductive Cleavage | Lithium, catalytic naphthalene | THF, then MeOH | Non-acidic, non-hydrolytic | Requires excess strong reducing agent |

| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) | Ethereal solvent | Effective for robust substrates | Reduces other functional groups (e.g., esters, carboxylic acids) |

Photochemical methods for the removal of protecting groups offer the advantage of mild and spatially controlled deprotection. The Norrish-Type I reaction is a photochemical process that involves the cleavage of the α-carbon-carbon bond of an excited carbonyl compound, leading to the formation of two radical intermediates. wikipedia.orgnumberanalytics.com This reaction is characteristic of aldehydes and ketones. wikipedia.org

In the context of N-Pivaloyl-L-Cysteine, the relevant bond for cleavage would be the amide C-N bond or the C-C bond alpha to the carbonyl group. While the classical Norrish-Type I reaction involves C-C bond cleavage in ketones, analogous photochemical cleavage of C-N bonds in amides has been explored. wikipedia.orgscispace.com The process would involve the excitation of the amide carbonyl group to a singlet or triplet state, followed by homolytic cleavage of the bond between the carbonyl carbon and the nitrogen atom or the bond between the carbonyl carbon and the tert-butyl group. scispace.com

However, the direct application of a Norrish-Type I fragmentation for the deprotection of N-pivaloyl amides is not a commonly cited method in the literature, and its efficiency may be limited. More recent research has focused on other photochemical cleavage strategies for amides, such as those involving vinylogous nitroaryl precursors that lead to N-formyl amides via a formal oxidative C=C cleavage. beilstein-journals.orgnih.gov While not a direct Norrish-Type I fragmentation, this highlights the ongoing development of photochemical methods for amide bond cleavage. beilstein-journals.orgnih.gov

Enzymatic Deprotection Approaches for Chemoselective Cleavage

The N-pivaloyl group, a tert-butyl carbonyl moiety, is recognized for its significant steric bulk, which generally imparts high stability against chemical cleavage. However, enzymatic methods can offer a mild and selective alternative for its removal. While direct enzymatic cleavage of the N-pivaloyl group from cysteine is not extensively documented, parallels can be drawn from studies on related structures. For instance, certain lipases and esterases have been identified for their ability to hydrolyze tert-butyl esters of protected amino acids. nih.gov

Specifically, esterases from Bacillus subtilis (BsubpNBE) and lipase (B570770) A from Candida antarctica (CAL-A) have demonstrated activity in cleaving tert-butyl ester protecting groups while leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov This suggests the potential for identifying or engineering enzymes capable of recognizing and hydrolyzing the sterically demanding amide bond of N-pivaloyl-L-cysteine. The key to such enzymatic recognition lies in the active site architecture of the enzyme, which must accommodate the bulky pivaloyl group.

| Enzyme Class | Potential for N-Pivaloyl Cleavage | Key Considerations |

| Lipases | Moderate to High | Substrate specificity, steric tolerance of the active site. |

| Esterases | Moderate to High | Potential for broader substrate acceptance. |

| Amidases | High | Direct cleavage of the amide bond, but specificity for the pivaloyl group is crucial. |

Bioconjugation Chemistry Leveraging the Cysteine Thiol Group

The thiol group of the cysteine residue in N-Pivaloyl-L-Cysteine remains a highly nucleophilic and reactive handle for a variety of bioconjugation reactions. The N-pivaloyl group serves to protect the alpha-amino group, allowing for selective modifications at the thiol side chain.

Direct Thiol Modification Strategies (e.g., Alkylation with Maleimides)

The Michael addition of thiols to maleimides is a cornerstone of bioconjugation chemistry due to its high specificity for cysteine residues and rapid reaction kinetics under physiological conditions. nih.govbachem.com The thiol group of N-Pivaloyl-L-Cysteine is expected to readily participate in this reaction, forming a stable thioether bond. The N-acylation is not anticipated to significantly alter the intrinsic nucleophilicity of the thiol group.

The reaction kinetics are influenced by several factors, as summarized in the table below. nih.govresearchgate.net While the N-pivaloyl group is sterically bulky, its distance from the thiol group suggests that it would not impose significant steric hindrance on the reaction with maleimides. However, a notable side reaction in the conjugation of N-terminal cysteine peptides with maleimides is the formation of a thiazine (B8601807) derivative, which can complicate the purification and characterization of the conjugate. bachem.com

| Factor | Influence on Thiol-Maleimide Reaction Rate |

| pH | Increases with pH up to ~8, due to increased thiolate concentration. |

| Solvent | Protic solvents can facilitate the reaction. |

| Catalyst | Weak bases can catalyze the reaction. |

| Steric Hindrance | Can slow the reaction rate. |

N-Terminal Specific Conjugation Approaches

A variety of methods have been developed for the specific modification of proteins and peptides bearing an N-terminal cysteine residue. These strategies often exploit the unique reactivity of the 1,2-aminothiol moiety. researchgate.netnih.gov For instance, reaction with 2-formylphenylboronic acid (FPBA) leads to the formation of a stable thiazolidino boronate conjugate. nih.gov

However, the presence of the N-pivaloyl group in N-Pivaloyl-L-Cysteine renders these N-terminal specific approaches inapplicable. The pivaloyl group effectively blocks the alpha-amino group, preventing the formation of the characteristic 1,2-aminothiol structures required for these specific conjugation reactions. Therefore, N-Pivaloyl-L-Cysteine would not be a suitable substrate for methods such as native chemical ligation or those involving condensation with aldehydes at the N-terminus. nih.govacs.org

Metal-Mediated Bioconjugation Reactions

Transition metal catalysis offers a powerful toolkit for bioconjugation. Palladium- and rhodium-based catalysts have been employed for various transformations on amino acids and peptides. The N-pivaloyl group has been utilized as a directing group in rhodium-catalyzed C-H functionalization of indoles, demonstrating its compatibility with such catalytic systems. researchgate.netnih.gov

More relevant to the thiol group of cysteine are palladium-catalyzed S-arylation reactions, which have been successfully applied to cysteine residues in peptides and proteins. nih.gov These reactions typically proceed under mild conditions and exhibit high chemoselectivity for the thiol group. Given the stability of the N-pivaloyl group in the presence of palladium catalysts, it is plausible that N-Pivaloyl-L-Cysteine could serve as a substrate for metal-mediated S-arylation, allowing for the introduction of aryl moieties onto the cysteine side chain.

| Metal Catalyst | Reaction Type | Potential Application with N-Pivaloyl-L-Cysteine |

| Palladium(II) | S-Arylation | Formation of a stable aryl thioether bond. nih.gov |

| Rhodium(II) | Thiol modification with diazo reagents | Formation of a stable thioether linkage. rsc.org |

Thiol-Michael Addition Reactions in Polymer and Bio-Conjugation

The thiol-Michael addition is a versatile "click" reaction that extends beyond maleimides to include other Michael acceptors like acrylates and vinyl sulfones. This reaction is widely used in the synthesis of polymers, hydrogels, and for bioconjugation. nih.gov The thiol group of N-Pivaloyl-L-Cysteine can readily participate in these reactions.

The rate of the thiol-Michael addition is governed by second-order kinetics and is influenced by factors such as the pKa of the thiol, the nature of the Michael acceptor, and steric hindrance. researchgate.net The bulky N-pivaloyl group in N-Pivaloyl-L-Cysteine could potentially introduce steric hindrance, which might modulate the reaction rate, particularly with bulky Michael acceptors. This property could be exploited to control the kinetics of polymerization or bioconjugation reactions.

Stability and Hydrolytic Resistance in Chemical and Biochemical Systems

A defining characteristic of the N-pivaloyl group is its exceptional stability and resistance to hydrolysis. This robustness is attributed to the steric hindrance provided by the tert-butyl group, which shields the adjacent amide bond from nucleophilic attack. Esters of pivalic acid are known to be unusually resistant to hydrolysis. organic-chemistry.org

The N-pivaloyl group on cysteine is stable under strongly acidic conditions, such as those used for peptide cleavage from solid-phase resins. ucl.ac.uk Studies on the deprotection of N-pivaloylindoles have shown that harsh conditions, such as the use of a strong lithium base, are required for its removal, further highlighting its stability. sciforum.net In biochemical systems, the N-pivaloyl group is expected to be highly resistant to enzymatic degradation by common proteases, making it a suitable protecting group for in vivo applications where stability is paramount. The stability of the cysteine residue itself is pH-dependent, with increased stability at higher pH values. nih.gov

Comparative Enzymatic Hydrolysis Studies of N-Pivaloyl-L-Cysteine against Other N-Acyl Cysteine Derivatives

The enzymatic hydrolysis of N-acyl-L-cysteine derivatives is a critical area of study, providing insights into the metabolic pathways and the substrate specificity of the enzymes involved. The primary enzyme responsible for the hydrolysis of many N-acyl amino acids in mammals is aminoacylase (B1246476) I (N-acyl-L-amino-acid amidohydrolase, EC 3.5.1.14). This cytosolic, zinc-dependent enzyme plays a role in the catabolism of N-terminally acetylated proteins. Research into the substrate specificity of aminoacylase I has revealed that the structure of the acyl group significantly influences the rate of hydrolysis.

Studies have shown that aminoacylase I exhibits a preference for substrates with smaller, unbranched acyl groups. For instance, N-acetyl and N-propionyl-L-amino acids are generally good substrates for this enzyme. As the size and branching of the acyl group increase, the rate of enzymatic hydrolysis tends to decrease. This is attributed to steric hindrance within the active site of the enzyme, which can impede the proper binding and orientation of the substrate for catalysis.

The compound L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-, also known as N-Pivaloyl-L-Cysteine, possesses a pivaloyl group (a tert-butylacetyl group). This acyl group is notably bulky due to the quaternary carbon atom adjacent to the carbonyl group. This significant steric bulk is expected to have a pronounced effect on its susceptibility to enzymatic hydrolysis by aminoacylase I when compared to other N-acyl cysteine derivatives with less sterically hindered acyl chains.

While direct comparative kinetic studies detailing the enzymatic hydrolysis of N-Pivaloyl-L-Cysteine are not extensively available in the literature, the established principles of aminoacylase I substrate specificity allow for a reasoned comparison. It is anticipated that N-Pivaloyl-L-Cysteine would be a poor substrate for aminoacylase I, exhibiting a significantly lower rate of hydrolysis compared to derivatives such as N-acetyl-L-cysteine, N-propionyl-L-cysteine, and N-butyryl-L-cysteine.

The following interactive data table provides a hypothetical comparison of the relative rates of enzymatic hydrolysis for various N-acyl-L-cysteine derivatives by aminoacylase I. The data for N-acetyl, N-propionyl, and N-butyryl derivatives are based on general findings of decreasing activity with increasing chain length, while the value for N-Pivaloyl-L-Cysteine is an estimation based on the principle of steric hindrance.

Interactive Data Table: Relative Enzymatic Hydrolysis Rates of N-Acyl-L-Cysteine Derivatives

| Compound | Acyl Group | Relative Hydrolysis Rate (%) |

| N-Acetyl-L-Cysteine | Acetyl | 100 |

| N-Propionyl-L-Cysteine | Propionyl | 75 |

| N-Butyryl-L-Cysteine | Butyryl | 50 |

| N-Pivaloyl-L-Cysteine | Pivaloyl (2,2-dimethyl-1-oxopropyl) | < 5 |

Note: The relative hydrolysis rates are illustrative and based on established principles of enzyme kinetics. The rate for N-Acetyl-L-Cysteine is set as the benchmark at 100%. The rate for N-Pivaloyl-L-Cysteine is an estimate reflecting the expected significant reduction in activity due to steric hindrance.

Detailed Research Findings (Inferred)

Based on the known substrate specificity of aminoacylase I, research findings from a comparative study would likely indicate:

Effect of Acyl Chain Length: A clear trend of decreasing hydrolysis rates with increasing linear acyl chain length (acetyl > propionyl > butyryl). This is consistent with studies on other N-acyl amino acids, where a longer acyl chain can begin to sterically interfere with the enzyme's active site.

Impact of Acyl Chain Branching: A dramatic decrease in the rate of hydrolysis for N-Pivaloyl-L-Cysteine. The tertiary butyl group of the pivaloyl moiety would create significant steric hindrance, likely preventing the substrate from effectively binding to the active site of aminoacylase I. This would result in a very low or even negligible rate of hydrolysis compared to the unbranched acyl derivatives.

Kinetic Parameters: It would be expected that the Michaelis-Menten constant (Km) for N-Pivaloyl-L-Cysteine would be significantly higher than for the other derivatives, indicating a lower binding affinity of the enzyme for this substrate. Concurrently, the maximum velocity (Vmax) would be substantially lower, reflecting the inefficient catalytic processing of the sterically hindered substrate.

Computational Chemistry Studies on N-Pivaloyl-L-Cysteine and Analogues

Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and dynamics at an atomic level. For L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-, also known as N-Pivaloyl-L-cysteine, these methods can elucidate properties that are difficult to probe experimentally. This article explores the application of various computational techniques to study this molecule, often drawing parallels with its close analogues, L-cysteine and N-acetyl-L-cysteine (NAC), for which more extensive computational data is available.

Q & A

Q. What synthetic routes are commonly employed for L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or acylation reactions. For example, using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at 0°C promotes cyclization with high regioselectivity, yielding 85% after column chromatography purification . Key factors influencing yield include:

- Base selection : Strong, non-nucleophilic bases (e.g., LiHMDS) minimize side reactions.

- Solvent polarity : Weakly polar solvents (e.g., THF) favor intramolecular cyclization over polymerization.

- Temperature control : Low temperatures (0°C) stabilize intermediates and reduce decomposition.

Q. How is the stereochemical configuration of L-Cysteine derivatives validated experimentally?

X-ray crystallography is the gold standard for determining stereochemistry. For instance, the title compound crystallizes in an orthorhombic system (space group P212121) with unit cell parameters , , , confirming its planar amide geometry and absence of steric distortion . Complementary techniques include:

- NMR spectroscopy : - and -NMR assess diastereomeric purity.

- Circular dichroism (CD) : Detects chiral centers in solution.

Q. What analytical methods are used to assess purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity (>95%), while mass spectrometry (MS) confirms molecular weight and fragmentation patterns . For sulfur-containing derivatives, thiol-specific assays (e.g., Ellman’s test) quantify free sulfhydryl groups, critical for stability studies .

Advanced Research Questions

Q. How do solvent and counterion selection influence stereochemical outcomes in N-acylated cysteine derivatives?

Solvent polarity and counterion coordination dictate transition-state geometry. In THF, Li from LiHMDS stabilizes enolate intermediates, promoting a single stereoisomer (e.g., 3(S),4(S) configuration in azetidinones) . Contrastingly, polar aprotic solvents (e.g., DMF) may favor alternative pathways due to reduced ion pairing.

Q. What strategies resolve contradictions in reported reaction pathways for cysteine-based cyclization?

Divergent pathways arise from variable reaction conditions. For example:

- Temperature : Elevated temperatures (>25°C) may lead to epimerization or ring-opening.

- Substrate substitution : Bulky acyl groups (e.g., 2,2-dimethyl-1-oxopropyl) enforce planar amide conformations, suppressing ring strain . Systematic kinetic studies and DFT calculations can map energy barriers and identify rate-determining steps.

Q. How are thiol oxidation and disulfide formation mitigated during synthesis?

Thiol-protecting groups (e.g., acetamidomethyl, trityl) prevent undesired oxidation. Post-synthesis, reductive cleavage (e.g., TCEP/glutathione) regenerates free thiols. In cases like Bucillamine (a thiol-containing analog), inert atmospheres (N) and chelating agents (EDTA) suppress metal-catalyzed oxidation .

Q. What computational tools aid in predicting and analyzing crystal packing interactions?

Software suites like SHELXL and PLATON refine X-ray data and identify non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). For the title compound, intermolecular H-bonding between carbonyl oxygen and NH groups stabilizes the crystal lattice .

Data Analysis and Contradiction Resolution

Q. How can researchers address discrepancies in reported spectroscopic data for cysteine derivatives?

Cross-validate using multi-technique approaches :

- NMR coupling constants : values reveal vicinal proton relationships.

- IR spectroscopy : Amide I bands (~1650 cm) confirm secondary structure.

- Reference databases : NIST Chemistry WebBook provides benchmark spectra for comparison .

Q. What protocols ensure reproducibility in synthesizing stereochemically complex analogs?

- Strict temperature control : Use cryogenic baths for sub-0°C reactions.

- In-situ monitoring : ReactIR tracks intermediate formation.

- Crystallization optimization : Slow evaporation from CHCl/EtOH yields diffraction-quality crystals .

Methodological Best Practices

Q. How to design experiments for analyzing diastereomeric mixtures in cysteine derivatives?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Dynamic NMR : Variable-temperature NMR resolves overlapping signals from rotamers.

- Crystallographic screening : Screen multiple solvents to isolate individual diastereomers .

Q. What safety protocols are critical for handling diazo or thiol-reactive intermediates?

- Diazo compounds : Store at -20°C under argon; avoid light and mechanical shock.

- Thiols : Use scavengers (e.g., N-ethylmaleimide) to quench excess reactive groups.

- Ventilation : Conduct reactions in fume hoods with HS detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.